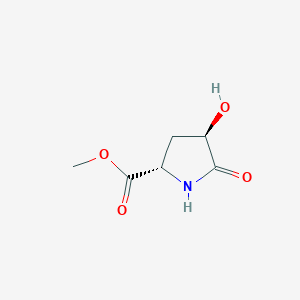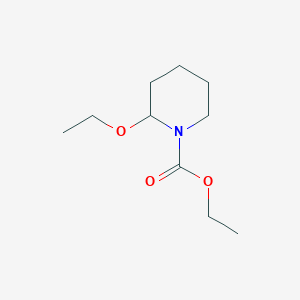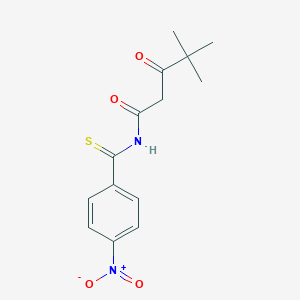
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a proline derivative with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of (2S,4R)-4-Hydroxyproline. One common method includes the reaction of (2S,4R)-4-Hydroxyproline with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-5-oxopyrrolidine-2-carboxylate.
Reduction: Formation of 4-hydroxy-5-hydroxypyrrolidine-2-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: A precursor in the synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate.
(2S,4R)-4-Fluoroproline: A fluorinated analog with enhanced stability and reactivity.
(2S,4R)-4-Methylproline: A methylated derivative with similar biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions while maintaining its stereochemistry makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)




![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)



